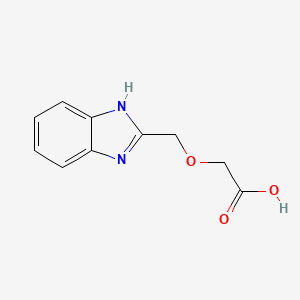

(1h-Benzimidazol-2-ylmethoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDVGPTWGIYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349581 | |

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783284-17-3 | |

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of (1H-Benzoimidazol-2-yl)acetic acid

Disclaimer: Information regarding the specific compound (1h-Benzimidazol-2-ylmethoxy)acetic acid is limited. This guide will focus on the closely related and well-documented compound, (1H-Benzoimidazol-2-yl)acetic acid (CAS: 13570-08-6) , as a representative of the benzimidazole acetic acid class, which is of significant interest in pharmaceutical and chemical research.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This is due in part to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1] The incorporation of an acetic acid moiety at the 2-position of the benzimidazole ring system gives rise to (1H-Benzoimidazol-2-yl)acetic acid, a compound with its own unique set of properties and applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (1H-Benzoimidazol-2-yl)acetic acid, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

(1H-Benzoimidazol-2-yl)acetic acid is a stable, solid compound at room temperature.[2] It serves as a key intermediate in the synthesis of more complex molecules, including various pharmaceuticals.[3]

| Property | Value |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)acetic acid |

| Synonyms | (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID, 2-Benzimidazoleacetic acid, 2-(Carboxymethyl)benzimidazole |

| CAS Number | 13570-08-6 |

| Molecular Formula | C₉H₈N₂O₂[4] |

| Molecular Weight | 176.17 g/mol [4] |

| Appearance | Light yellow to light brown solid[2] |

| Melting Point | 116 °C[2] |

| Boiling Point | 498.3±28.0 °C (Predicted)[2] |

| Density | 1.437±0.06 g/cm³ (Predicted)[2] |

| pKa | 1.54±0.30 (Predicted)[2] |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols

The synthesis of (1H-Benzoimidazol-2-yl)acetic acid and its derivatives is well-established, with various methods reported in the literature. A common approach involves the hydrolysis of (1H-benzimidazol-2-yl)-acetonitrile.[5]

General Synthesis of 2-Substituted Benzimidazoles

A prevalent method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamines with aldehydes, followed by oxidative cyclization.[6] This approach is versatile and can be adapted using various catalytic systems to improve efficiency and reaction conditions.[6]

Synthesis of (1H-Benzoimidazol-2-yl)acetic acid via Hydrolysis

A general procedure for the synthesis of (1H-benzimidazol-2-yl)acetic acid involves the hydrolysis of 2-cyanomethylbenzimidazole.[7]

-

Materials: 2-cyanomethylbenzimidazole, 37% aqueous hydrochloric acid, benzenesulphonic acid.[7]

-

Procedure:

-

A mixture of 2-cyanomethylbenzimidazole (1 g), 37% aqueous hydrochloric acid (2 ml), and benzenesulphonic acid (1 ml) is prepared.[7]

-

The mixture is heated and stirred under reflux conditions for 4-5 hours.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled to room temperature.[7]

-

The product is extracted with ether (3 x 30 ml).[7]

-

The solvent is removed by distillation under reduced pressure to yield the final product.[7]

-

Characterization: The synthesized compound can be characterized using various analytical techniques, including:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.[7]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the compound.[7]

-

Elemental Analysis: To determine the elemental composition of the synthesized product.[7]

Caption: General workflow for the synthesis of (1H-Benzoimidazol-2-yl)acetic acid.

Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[8][9] The benzimidazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological macromolecules.[1]

While specific signaling pathways for (1H-Benzoimidazol-2-yl)acetic acid are not extensively detailed in the available literature, the broader class of benzimidazole derivatives has been shown to modulate several key cellular pathways. Their anticancer effects, for instance, are attributed to their structural similarity to purines, which allows them to interfere with DNA synthesis and repair processes.[1][10] Some benzimidazole derivatives act as:

-

Topoisomerase inhibitors [10]

-

DNA intercalating and alkylating agents [10]

-

Microtubule inhibitors [10]

-

Protein kinase inhibitors [10]

-

Androgen receptor antagonists [10]

-

Poly(ADP-ribose) polymerase (PARP) inhibitors [10]

-

Dihydrofolate reductase inhibitors [10]

The anti-inflammatory properties of some benzimidazole derivatives are linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways involving p38 MAPK and NF-κB.[1]

Caption: Potential signaling pathways modulated by benzimidazole derivatives.

Applications in Research and Development

(1H-Benzoimidazol-2-yl)acetic acid and its derivatives are valuable tools in various research and development fields:

-

Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[3]

-

Biochemical Research: Used in studies investigating enzyme activity and protein interactions to gain insights into cellular mechanisms.[3]

-

Agricultural Chemistry: Employed in the development of new herbicides and fungicides.[3]

-

Material Science: Incorporated into the formulation of advanced polymers and coatings with enhanced chemical resistance.[3]

-

Analytical Chemistry: Utilized in various chromatographic and spectroscopic techniques for the detection and quantification of complex mixtures.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [chemicalbook.com]

- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

(1h-Benzimidazol-2-ylmethoxy)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic Acid

For professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound is a molecule of interest, incorporating the pharmacologically significant benzimidazole scaffold linked to an acetic acid moiety via a methoxy bridge. This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Pathway Overview

The most plausible synthetic route to obtain this compound is a two-step process. The synthesis commences with the formation of a key intermediate, (1H-Benzimidazol-2-yl)methanol. This is followed by a Williamson ether synthesis to introduce the acetic acid moiety, which may require a subsequent hydrolysis step if an ester of haloacetic acid is utilized.

Detailed Experimental Protocols

Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol

This initial step involves the condensation of o-phenylenediamine with glycolic acid. This reaction forms the core benzimidazole ring with the required hydroxymethyl substituent at the 2-position.

Experimental Protocol: An appropriate amount of o-phenylenediamine is dissolved in dimethylformamide. To this solution, glycolic acid is added, and the mixture is refluxed at a temperature of 90°C to 100°C.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water. To neutralize any residual acid, a solution of sodium bicarbonate (NaHCO₃) is added until the mixture is neutral, as confirmed by litmus paper.[1] The resulting product can then be isolated and purified.

Step 2: Synthesis of this compound via Etherification

This step involves the O-alkylation of the hydroxyl group of (1H-Benzimidazol-2-yl)methanol with an acetic acid derivative. A common method is the Williamson ether synthesis, which can be adapted from protocols for similar alkylations of benzimidazole derivatives. The following protocol is a representative procedure based on the alkylation of a related benzimidazole compound with ethyl chloroacetate.

Experimental Protocol: To a solution of (1H-Benzimidazol-2-yl)methanol in acetone, ethyl chloroacetate is added with continuous stirring. Sodium bicarbonate is then added to the reaction mixture. The entire mixture is heated under reflux.[2] The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, filtered, and washed with acetone. The solvent is then removed under vacuum to yield the ester, ethyl (1H-benzimidazol-2-ylmethoxy)acetate.[2]

Step 3: Hydrolysis of Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through alkaline hydrolysis.

Experimental Protocol: The ethyl (1H-benzimidazol-2-ylmethoxy)acetate is dissolved in a suitable solvent, and an aqueous solution of a base, such as sodium hydroxide, is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction progress is monitored by TLC. Upon completion, the solution is acidified with a suitable acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate and a related ester.

| Step | Reactants | Solvent | Base | Temperature | Time | Yield | Reference |

| 1 | o-Phenylenediamine, Glycolic Acid | Dimethylformamide | - | 90-100°C (Reflux) | - | High | [1] |

| 2 (Analogous) | 2-Methyl benzimidazole, Ethyl chloroacetate | Acetone | NaHCO₃ | Reflux | - | 69% | [2] |

Visualizing the Synthesis Pathway

To further elucidate the synthetic process, the following diagrams illustrate the logical flow of the reactions.

Caption: Synthetic pathway for this compound.

Experimental Workflow Visualization

The general laboratory workflow for a single synthetic step, such as the initial condensation, can be visualized as follows.

Caption: General experimental workflow for a synthesis step.

References

An In-depth Technical Guide to (1h-Benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3)

Disclaimer: Publicly available scientific literature and experimental data specifically for (1h-Benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3) are limited. This guide provides a comprehensive overview based on the known chemistry of the benzimidazole scaffold and data from closely related analogs to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3][4][5] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] This guide will synthesize the available information on this compound and extrapolate from related compounds to provide insights into its synthesis, potential biological activities, and mechanisms of action.

Physicochemical Properties

While extensive experimental data is not available, the basic physicochemical properties of this compound can be derived from its chemical structure.

| Property | Value |

| CAS Number | 783284-17-3 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylmethoxy)acetic acid |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)COCC(=O)O |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related benzimidazole derivatives. A common strategy involves the initial formation of 2-(chloromethyl)-1H-benzimidazole, a versatile intermediate.[6][7][8][9][10][11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole (3) from o-phenylenediamine (1) and chloroacetic acid (2).

-

Step 2: Williamson Ether Synthesis involving the reaction of 2-(chloromethyl)-1H-benzimidazole (3) with glycolic acid (4) to yield the final product, this compound (5).

Detailed Experimental Protocols

This protocol is adapted from established literature procedures.[6][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.0-1.2 eq).

-

Acidic Condensation: Add 4N hydrochloric acid as the solvent and catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

This proposed protocol is based on standard Williamson ether synthesis conditions.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve glycolic acid (1.0-1.5 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl and carboxylic acid groups of glycolic acid.

-

Nucleophilic Substitution: Add a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl) to protonate the carboxylate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities.

Anthelmintic Activity

Many benzimidazole-based drugs, such as albendazole and mebendazole, are potent anthelmintics.[12][13] Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms.[13][14][15] By binding to the β-tubulin subunit, these compounds disrupt the formation of microtubules, which are essential for cellular processes like cell division, motility, and nutrient absorption in the parasite.[14] This leads to the eventual death of the helminth. It is plausible that this compound or its derivatives could exhibit similar activity.

Antifungal and Antimicrobial Activity

Several studies have reported the antifungal and antibacterial activities of benzimidazole derivatives.[3][16][17] For instance, derivatives of 2-chloromethyl-1H-benzimidazole have shown inhibitory activity against various phytopathogenic fungi.[16] The mechanism of antifungal action for some benzimidazoles also involves the disruption of microtubule synthesis.[12]

Anticancer Activity

The antiproliferative effects of benzimidazole compounds against various cancer cell lines have been documented.[18] The disruption of microtubule dynamics, which is crucial for mitosis in rapidly dividing cancer cells, is a key mechanism. Some benzimidazole derivatives have shown IC₅₀ values in the low micromolar range against pancreatic and colorectal cancer cell lines.[18]

Other Potential Activities

The benzimidazole scaffold is versatile, and derivatives have been investigated for a multitude of other therapeutic applications, including as anti-inflammatory agents, antivirals, and inhibitors of various enzymes such as myeloperoxidase.[1][19]

Experimental Workflow for Biological Screening

For a novel compound like this compound, a systematic screening process is necessary to identify its biological activities. The following workflow represents a general approach for the initial biological evaluation.

Conclusion

This compound, with CAS number 783284-17-3, belongs to a class of compounds with significant therapeutic potential. Although specific data for this molecule is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research on the benzimidazole scaffold. The proposed synthetic route offers a practical starting point for its preparation, and the overview of the known biological activities of related compounds suggests that this molecule could be a valuable candidate for screening in anthelmintic, antifungal, and anticancer research. Further investigation is warranted to elucidate the specific properties and potential applications of this compound.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole - Wikipedia [en.wikipedia.org]

- 13. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 15. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1H-Benzimidazol-2-ylmethoxy)acetic Acid: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a derivative of the versatile benzimidazole scaffold. The IUPAC name for this compound is 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid . It is important to note that while the benzimidazole core is extensively studied and is a constituent of numerous therapeutic agents, specific experimental data for this particular derivative is limited in publicly accessible literature. This guide addresses this gap by proposing a plausible synthetic pathway, outlining predicted physicochemical properties, and contextualizing its potential biological significance through the established activities of closely related benzimidazole analogues. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzimidazole derivatives.

Introduction to the Benzimidazole Scaffold

Benzimidazole is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[2] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily interact with various biological targets, leading to a broad spectrum of pharmacological activities.[2]

Well-known drugs containing the benzimidazole core include:

-

Anthelmintics: Albendazole, Mebendazole, Fenbendazole.[1]

-

Proton Pump Inhibitors (PPIs): Omeprazole, Lansoprazole, Pantoprazole.[3]

-

Antihistamines: Astemizole, Bilastine.[1]

-

Anticancer Agents: Several derivatives are under investigation for their ability to inhibit microtubules and topoisomerases.[2]

The diverse biological activities, which also include antifungal, antiviral, anti-inflammatory, and antihypertensive properties, make benzimidazole and its derivatives a subject of continuous research and development.[4][5]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)COCC(=O)O |

| Predicted LogP | 1.2-1.5 |

| Predicted pKa | ~4.0 (acidic), ~5.5 (basic) |

Note: LogP and pKa values are estimations from computational models and require experimental verification.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid can be envisioned as a two-step process, beginning with the condensation of o-phenylenediamine followed by an etherification reaction.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole

The key intermediate, 2-(hydroxymethyl)-1H-benzimidazole, can be synthesized via the Phillips condensation reaction.[6] This involves the reaction of o-phenylenediamine with glycolic acid.

Experimental Protocol:

-

Equimolar amounts of o-phenylenediamine and glycolic acid are mixed in a round-bottom flask.

-

The mixture is heated, typically in the presence of a dehydrating agent or under conditions that allow for the removal of water (e.g., refluxing in a high-boiling solvent with a Dean-Stark trap). A common method involves heating in 4N hydrochloric acid.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution, to precipitate the product.

-

The crude 2-(hydroxymethyl)-1H-benzimidazole is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or water.[6]

Step 2: Etherification to Yield the Final Product

The final product can be obtained through a Williamson ether synthesis. This involves the reaction of the intermediate alcohol with a haloacetic acid derivative.

Experimental Protocol:

-

The 2-(hydroxymethyl)-1H-benzimidazole synthesized in Step 1 is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming a sodium alkoxide intermediate.

-

An ester of a haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate, is added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup.

-

The final product, 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid, is purified by recrystallization.

Biological Activity and Potential Mechanisms of Action

While no specific biological data has been published for 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid, the extensive pharmacology of the benzimidazole scaffold provides a strong basis for predicting its potential therapeutic applications. The activity is highly dependent on the substituents at the N-1 and C-2 positions.[7]

Anthelmintic Activity

Many benzimidazole-based drugs are broad-spectrum anthelmintics.[8] Their primary mechanism of action is the disruption of microtubule formation in parasitic worms.[9]

Mechanism:

-

Benzimidazoles selectively bind to the β-tubulin subunit of the parasite.[8][9]

-

This binding inhibits the polymerization of tubulin dimers into microtubules.[10]

-

The disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division, motility, and nutrient transport.[11]

-

This leads to glycogen depletion, reduced ATP generation, and ultimately, the death of the parasite.[8]

The selective toxicity arises from the significantly higher affinity of these drugs for parasitic β-tubulin compared to mammalian tubulin.[9]

Antiulcer Activity (Proton Pump Inhibition)

Certain 2-substituted benzimidazoles, like omeprazole, are potent inhibitors of the gastric H⁺/K⁺-ATPase, commonly known as the proton pump.[12] This enzyme is responsible for the final step in acid secretion into the stomach lumen.[13]

Mechanism:

-

The benzimidazole PPI is a prodrug that is absorbed and reaches the parietal cells of the stomach.[13]

-

In the acidic environment of the parietal cell's secretory canaliculus, the drug is protonated and converted into its active form, a sulfenamide intermediate.[12]

-

This active form covalently binds to cysteine residues on the H⁺/K⁺-ATPase enzyme.[12]

-

The binding irreversibly inhibits the pump, leading to a profound and long-lasting reduction in gastric acid secretion.[13]

Anticancer Activity of Related Compounds

The anticancer potential of benzimidazole derivatives is an area of intense research. Their mechanisms are diverse and can include microtubule destabilization, similar to their anthelmintic action, and inhibition of key enzymes in cancer progression.[2][11] The table below summarizes the activity of some representative benzimidazole derivatives.

| Compound/Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| Nocodazole | Tubulin Polymerization | 1.97 µM | [14] |

| Mebendazole | Tubulin Polymerization | 6.32 µM | [14] |

| Fenbendazole | Tubulin Polymerization | 4.40 µM | [14] |

| 2,5-Disubstituted Benzimidazole (Cpd 6) | A549 (Lung Cancer) | 2.12 µM | [15] |

| 2,5-Disubstituted Benzimidazole (Cpd 6) | NCI-H358 (Lung Cancer) | 0.85 µM | [15] |

| Methoxy-substituted Benzimidazole (Cpd 10) | HCT 116 (Colon Cancer) | 2.2 µM | [16] |

| Methoxy-substituted Benzimidazole (Cpd 12) | MCF-7 (Breast Cancer) | 3.1 µM | [16] |

Disclaimer: The data presented in this table is for related benzimidazole compounds and is for contextual purposes only. It does not represent the activity of 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid.

Conclusion and Future Directions

2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid is a structurally interesting molecule belonging to the pharmacologically significant benzimidazole family. While specific experimental data for this compound remains elusive, this guide provides a robust theoretical framework for its synthesis and potential biological activities based on the well-established chemistry and pharmacology of its parent scaffold.

Future research should focus on the practical execution of the proposed synthesis to obtain the compound for characterization. Subsequent in-vitro and in-vivo screening against various targets—such as parasitic tubulin, cancer cell lines, and relevant enzymes like kinases or polymerases—would be crucial to elucidate its specific pharmacological profile. The findings would contribute valuable knowledge to the ever-expanding field of medicinal chemistry and could lead to the development of novel therapeutic agents.

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 12. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (1H-Benzimidazol-2-ylmethoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Identification

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound. Its structure features an acetic acid moiety linked to the benzimidazole core through a methoxy bridge.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-((1H-Benzo[d]imidazol-2-yl)methoxy)acetic acid | [1] |

| CAS Number | 783284-17-3 | [1][2][3][4] |

| Molecular Formula | C10H10N2O3 | [2][4] |

| Molecular Weight | 206.20 g/mol | [1][4] |

Below is a diagram of the molecular structure of this compound.

References

Unraveling the Anti-Inflammatory Mechanism of (1h-Benzimidazol-2-ylmethoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1h-Benzimidazol-2-ylmethoxy)acetic acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities. While direct and extensive research on the specific mechanism of action of this compound is limited, a comprehensive analysis of structurally related benzimidazole derivatives strongly indicates its role as a modulator of the inflammatory cascade. This technical guide synthesizes the available evidence to propose a primary mechanism centered on the inhibition of prostaglandin synthesis, a critical pathway in inflammation. This document provides an in-depth exploration of this proposed mechanism, supported by comparative quantitative data from related compounds, detailed experimental protocols for relevant assays, and visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the suppression of prostaglandin production. Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to various prostaglandins, including the highly pro-inflammatory prostaglandin E2 (PGE2), by terminal synthases.

Based on extensive research into benzimidazole derivatives, the proposed mechanism of action for this compound involves the inhibition of key enzymes within this pathway, primarily Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E Synthase-1 (mPGES-1).

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are the primary targets of traditional NSAIDs. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many benzimidazole derivatives have been shown to exhibit inhibitory activity against both COX isoforms. The acidic moiety of this compound is a common structural feature in many COX inhibitors, suggesting a similar mode of interaction with the active site of these enzymes.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

A more targeted approach to reducing inflammation with potentially fewer side effects than non-selective COX inhibitors is the selective inhibition of mPGES-1. This enzyme is the terminal synthase responsible for the production of PGE2 and is often co-expressed with COX-2 during inflammation. Recent studies have highlighted novel benzimidazole derivatives as potent and selective inhibitors of mPGES-1.[1][2][3] This selective inhibition of PGE2 synthesis, while leaving the production of other prostaglandins unaffected, is a promising strategy for anti-inflammatory drug development. Given the structural similarities, it is plausible that this compound also exerts its anti-inflammatory effects through the inhibition of mPGES-1.

Quantitative Data on Related Benzimidazole Derivatives

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Benzimidazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 1 | 0.0001664 | 0.0000370 | 4.5 | [4] |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 2 | 0.0002272 | 0.0000469 | 4.84 | [4] |

| Pyrazole-thiourea-benzimidazole hybrid 1 | - | 0.0000283 | - | [5] |

| Pyrazole-thiourea-benzimidazole hybrid 2 | - | 0.0002272 | - | [5] |

| Benzimidazole derivative with oxadiazole | >100 | 8.2 | >12.1 | [6] |

Table 2: In Vitro mPGES-1 Inhibitory Activity of Benzimidazole Derivatives

| Compound | mPGES-1 IC50 (nM) | Reference |

| Benzimidazole derivative 17d | 8 | [7] |

| Benzimidazole derivative III | 90 | [7] |

| Benzimidazole analog 44 (AGU654) | 2.9 | [1][2] |

| Oxadiazole thione-benzimidazole 10 | 30-90 | [8] |

| Oxadiazole thione-benzimidazole 31 | 30 | [8] |

| Oxadiazole thione-benzimidazole 49 | 30-90 | [8] |

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Sites of Inhibition

The following diagram illustrates the arachidonic acid cascade leading to the production of prostaglandins and highlights the potential points of inhibition by this compound.

Caption: Prostaglandin synthesis pathway and potential inhibition sites.

Experimental Workflow for In Vitro COX Inhibition Assay

This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory effect of a compound on COX-1 and COX-2.

Caption: Workflow for in vitro COX inhibition assay.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

This diagram illustrates the in vivo experimental procedure to assess the anti-inflammatory activity of a compound.

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound stock solution (in DMSO).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors (e.g., hematin, glutathione).

-

Enzyme Immunoassay (EIA) kit for PGE2 detection.

-

96-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

-

In Vitro Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on mPGES-1 activity.

-

Materials:

-

Microsomal fraction containing human mPGES-1 (can be prepared from IL-1β stimulated A549 cells).

-

Prostaglandin H2 (PGH2) substrate.

-

Test compound stock solution (in DMSO).

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing glutathione).

-

Stop solution (e.g., a solution containing a stable prostaglandin and a solvent to quench the reaction).

-

LC-MS/MS or EIA kit for PGE2 quantification.

-

96-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer and the microsomal enzyme preparation.

-

Add the diluted test compound or vehicle to the wells and pre-incubate.

-

Initiate the reaction by adding PGH2. Due to the instability of PGH2, this step should be performed quickly and on ice.

-

Incubate for a short period (e.g., 60-90 seconds) at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using LC-MS/MS or an EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

-

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing the acute anti-inflammatory activity of a compound.

-

Animals:

-

Male Wistar rats (150-200 g).

-

-

Materials:

-

Test compound.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Carrageenan solution (1% w/v in saline).

-

Plethysmometer.

-

-

Procedure:

-

Divide the rats into groups (e.g., vehicle control, positive control with a known NSAID, and test compound groups at different doses).

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

-

Where ΔV is the average increase in paw volume.

-

-

In Vitro Protein Denaturation Inhibition Assay

This assay provides a measure of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, which is implicated in the inflammatory process.

-

Materials:

-

Bovine serum albumin (BSA) or egg albumin.

-

Phosphate buffered saline (PBS), pH 6.4.

-

Test compound.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

-

Adjust the pH of the reaction mixture to 6.4.

-

Incubate the samples at 37°C for 20 minutes.

-

Heat the samples at 70°C for 5 minutes to induce denaturation.

-

After cooling, measure the turbidity of the samples using a spectrophotometer at 660 nm.

-

A control sample without the test compound is also prepared and measured.

-

The percentage inhibition of protein denaturation is calculated using the formula:

-

% Inhibition = [1 - (Abs_sample / Abs_control)] x 100

-

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still to be fully elucidated, the available data from structurally analogous benzimidazole derivatives provides a strong foundation for its proposed role as an inhibitor of the prostaglandin synthesis pathway. The potential for dual inhibition of COX enzymes and, more specifically, the selective inhibition of mPGES-1, positions this compound and its derivatives as promising candidates for the development of novel anti-inflammatory therapeutics. Further investigation is warranted to precisely quantify its inhibitory potency against these enzymatic targets and to fully characterize its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for such future research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological Activity of (1H-Benzimidazol-2-ylmethoxy)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of (1H-Benzimidazol-2-ylmethoxy)acetic acid. While specific data on this particular scaffold is emerging, this document leverages the extensive research on the broader benzimidazole class of compounds to infer potential therapeutic applications and guide future research. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes essential workflows and potential signaling pathways.

Overview of Biological Activities

The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purines, allowing for interaction with various biological targets.[1] Derivatives of this compound are being explored for a variety of therapeutic applications, with a primary focus on their potential as antimicrobial and anticancer agents.

Quantitative Biological Data

The following tables summarize representative quantitative data for various benzimidazole derivatives, showcasing their potential efficacy. It is important to note that these values are for a range of benzimidazole compounds and serve as a guide for the potential activity of this compound derivatives.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Test Organism | Activity | Result | Reference |

| Benzimidazole-hydrazones | Candida species | Antifungal | Notable activity | [3] |

| 2-Substituted Benzimidazoles | S. aureus (Gram-positive) | Antibacterial | Moderate activity | [4] |

| 2-Substituted Benzimidazoles | E. coli (Gram-negative) | Antibacterial | Moderate activity | [4] |

| N-Mannich bases of 2-mercapto-1H-benzimidazoles | B. subtilis | Antibacterial | Zone of inhibition: 17-19 mm | [5] |

| N-Mannich bases of 2-mercapto-1H-benzimidazoles | B. pumilus | Antibacterial | Zone of inhibition: 17-19 mm | [5] |

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound Class | Cell Line | Assay | Result (IC₅₀) | Reference |

| Benzimidazole-1,3,4-oxadiazole derivatives | PANC-1 (Pancreatic) | MTT | 5.5 µM | [6] |

| Benzimidazole-1,3,4-oxadiazole derivatives | A549 (Lung) | MTT | 0.3 µM | [6] |

| Benzimidazole-1,3,4-oxadiazole derivatives | MCF-7 (Breast) | MTT | 0.5 µM | [6] |

| Pyrazoline substituted benzimidazoles | Fibrosarcoma | MTT | High activity | [7] |

| Pyrazoline substituted benzimidazoles | Lung cancer | MTT | High activity | [7] |

| 2-Thiobenzimidazoles | HCT-116 (Colon) | In vitro | Effective antitumor activity | [8] |

| 2-Thiobenzimidazoles | TK-10 (Renal) | In vitro | Effective antitumor activity | [8] |

Table 3: Enzyme Inhibition Activity of Benzimidazole Derivatives

| Compound Class | Target Enzyme | Result (IC₅₀) | Reference |

| Benzimidazole-triazole hybrids | EGFR | 0.086 µM | [9] |

| Benzimidazole-triazole hybrids | VEGFR-2 | Good inhibitory activity | [9] |

| Benzimidazole-triazole hybrids | Topoisomerase II | 2.52 µM | [9] |

| Benzimidazole-piperazine derivatives | Urease | 3.36 - 10.81 µM | [10] |

| Benzimidazole derivatives | Lipase | Inhibition at various concentrations | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe standard experimental protocols for assessing the biological activity of benzimidazole derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives can be conceptualized as a multi-step process.

Antimicrobial Susceptibility Testing

a) Disc Diffusion Assay:

The disc diffusion method is a widely used preliminary screening tool for antimicrobial activity.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[11]

b) Broth Microdilution Assay:

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a multi-well microtiter plate containing a suitable broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][7][12]

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is outlined below.

For instance, in a kinase inhibition assay (e.g., for EGFR or VEGFR-2), the reaction progress might be monitored by measuring the phosphorylation of a substrate, often using methods like ELISA or radiometric assays.[9][13] For urease inhibition , the activity is typically measured by quantifying the amount of ammonia produced from the hydrolysis of urea.[10]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are yet to be fully elucidated, the known mechanisms of other benzimidazole compounds provide valuable insights.

Anticancer Mechanisms

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Inhibition of Key Kinases: Many benzimidazoles act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[9]

-

Induction of Apoptosis: Benzimidazoles can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.

Antimicrobial Mechanisms

The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

-

Inhibition of Fungal Cell Wall Synthesis: Some derivatives can disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA gyrase or other enzymes involved in DNA replication can lead to bacterial cell death.

-

Disruption of Metabolic Pathways: Benzimidazoles can inhibit key enzymes in microbial metabolic pathways.

Conclusion and Future Directions

Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. The extensive body of research on the broader benzimidazole family provides a strong foundation for guiding the synthesis and biological evaluation of this specific scaffold. Future research should focus on synthesizing a diverse library of these derivatives and conducting systematic in vitro and in vivo studies to elucidate their specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their intended biological targets.

References

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 2. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (1H-Benzimidazol-2-ylmethoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (1H-Benzimidazol-2-ylmethoxy)acetic acid in organic solvents. A comprehensive search of current scientific literature reveals a lack of specific quantitative solubility data for this particular compound. This guide, therefore, provides relevant qualitative solubility information inferred from synthetic procedures, a summary of the solubility of the parent compound benzimidazole, and a detailed experimental protocol for determining the solubility of the title compound. This information is intended to support researchers and professionals in drug development and other scientific fields in their handling and application of this compound.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the solubility of such compounds is a critical first step in drug discovery and development, impacting formulation, bioavailability, and routes of administration.

As of the date of this guide, specific quantitative studies on the solubility of this compound in a range of organic solvents are not available in the public domain. However, insights can be drawn from the solvents used in its synthesis and purification, as well as from the known solubility of its core structure, benzimidazole.

Predicted and Inferred Solubility Profile

The molecular structure of this compound, featuring a carboxylic acid group, an ether linkage, and the benzimidazole ring, suggests a degree of polarity. The presence of the carboxylic acid and the nitrogen atoms in the benzimidazole ring allows for hydrogen bonding. Consequently, it is predicted to have higher solubility in polar organic solvents.

From synthetic procedures, it is often purified by recrystallization from solvents like ethanol, which suggests moderate solubility in such alcohols at elevated temperatures and lower solubility at room temperature.

Solubility Data for the Parent Compound: Benzimidazole

To provide a foundational understanding, the following table summarizes the available solubility data for the parent compound, benzimidazole, in various organic solvents. This data can serve as a useful reference point for estimating the solubility behavior of its derivatives.

| Solvent | Qualitative Solubility | Quantitative Solubility | Reference |

| Alcohol (general) | Freely soluble | - | [1] |

| Boiling Xylene | Soluble | 1 g in 2 g | [1] |

| Diethyl Ether | Sparingly to very slightly soluble | - | [1] |

| Benzene | Insoluble | - | [1] |

| Petroleum Ether | Insoluble | - | [1] |

| Acetone | Soluble | - | |

| Chloroform | Soluble | - | |

| Dichloromethane | Soluble | - | [2][3] |

| Toluene | Soluble | - | [2][3] |

| 1-Chlorobutane | Low solubility | - | [3] |

| 2-Nitrotoluene | Soluble | - | [2][3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the precise solubility of this compound, the isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and the solution is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For finer suspensions, centrifugation at the same temperature is recommended to separate the solid from the saturated solution.

-

Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a framework for researchers to proceed. By understanding the solubility of the parent benzimidazole structure and by employing standardized experimental protocols such as the shake-flask method, scientists can generate the necessary data to advance their research and development efforts. The provided experimental workflow and diagram serve as a practical starting point for these empirical determinations.

References

Spectral Characterization of (1H-Benzimidazol-2-ylmethoxy)acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral characterization of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a molecule of interest within the broader class of benzimidazole derivatives known for their wide range of pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the spectroscopic properties and analytical methodologies for this compound and its close analogs.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, and antihypertensive properties, have established them as a significant pharmacophore in medicinal chemistry. The compound this compound, with its characteristic benzimidazole core linked to an acetic acid moiety via a methoxy bridge, presents a unique profile for potential therapeutic applications. Accurate spectral characterization is fundamental to its development, ensuring structural integrity, purity, and a deeper understanding of its chemical behavior.

While a comprehensive spectral dataset for this compound is not extensively available in published literature, this guide compiles and presents representative data from closely related analogs, primarily 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . This comparative approach provides valuable insights into the expected spectral features of the title compound.

Synthesis and Experimental Protocols

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. The following sections detail generalized experimental protocols for the synthesis and spectral analysis of compounds structurally similar to this compound.

General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For instance, the synthesis of 2-(substituted)-1H-benzimidazoles can be achieved by dissolving benzaldehyde derivatives and o-phenylenediamine in absolute ethanol in the presence of a catalyst like ZnO nanoparticles and stirring the mixture at an elevated temperature.[1] The resulting product can then be purified by washing with an ethanol-water mixture and recrystallization.[1]

Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid

A procedural analog for synthesizing a related acetic acid derivative involves the following steps[2][3]:

-

A mixture of 2-mercaptobenzimidazole and sodium hydroxide in alcohol is refluxed for one hour.[2][3]

-

After cooling, chloroacetic acid is added, and the mixture is refluxed for an additional 4-5 hours.[2][3]

-

The reaction mixture is then cooled, poured into ice-cold water, and acidified with dilute acetic acid.[2][3]

-

The resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the final product.[2][3]

Spectroscopic Analysis Protocols

Standard protocols for acquiring spectral data are crucial for ensuring the reproducibility and accuracy of the characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d6.[4]

-

Data Acquisition : 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz or higher for proton NMR.[1][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]

-

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry (MS) :

Spectral Data

The following tables summarize the spectral data for compounds closely related to this compound. This information provides a basis for predicting the spectral characteristics of the title compound.

1H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid [3] | DMSO-d6 | 12.71-10.41 (broad s, NH), 8.5-6.10 (m, Ar-H), 4.6-3.9 (s, SCH2) |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid [6] | DMSO-d6 | 8.25 (s, 1H, COOH), 5.82-8.25 (m, Ar-H) |

| General 2-Substituted 1H-Benzimidazoles [1] | DMSO-d6 | 12.58-13.28 (s, NH), 6.52-7.43 (m, Ar-H) |

13C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid [2] | - | ~160-110 (Aromatic C), 176-165 (C=O), ~40 (SCH2) |

| General 2-Substituted 1H-Benzimidazoles [1] | - | 163.2 (C=N) |

| Benzimidazole [7] | DMSO | 141.9 (CH), 138.0 (C), 121.7 (CH), 115.3 (CH) |

Infrared (IR) Spectral Data

| Compound | Technique | Characteristic Peaks (cm-1) |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid Derivatives [3] | KBr Pellet | 3349-3410 (N-H stretch), 1657-1687 (C=O stretch), 1638-1655 (C=N stretch), 1329-1370 (N-H deformation), 731-739 (C-S stretch) |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid [6] | - | 3619 (O-H stretch), 3123-2927 (C-H stretch), 1708 (C=O stretch) |

| General Benzimidazole Derivative [8] | - | 1698 (C=O), 1580 (C=N) |

Mass Spectrometry (MS) Data

| Compound | Ionization Method | Molecular Ion Peak (m/z) |

| This compound [9] | - | Molecular Formula: C10H10N2O3, Molecular Weight: 206.20 |

| 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid Derivatives [5] | ESI | M+, M+1, and M+2 peaks observed in agreement with calculated molecular weights. For example, a derivative with molecular formula C16H11BrN4O2S showed M+ at 417.98, M+1 at 418.98, and M+2 at 419.98. |

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of benzimidazole derivatives.

Conclusion

The spectral characterization of this compound is essential for its advancement as a potential pharmaceutical agent. While direct and comprehensive spectral data for this specific molecule is limited, analysis of its close structural analogs provides a robust framework for predicting its spectroscopic features. The data presented in this guide, including NMR, IR, and MS characteristics of related benzimidazole derivatives, alongside standardized experimental protocols, serves as a valuable resource for researchers in the field. The provided workflows for synthesis and characterization offer a clear and logical pathway for the systematic investigation of this and other novel benzimidazole compounds. Further dedicated studies on the title compound are warranted to fully elucidate its unique spectral and biological properties.

References

- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. ijpsm.com [ijpsm.com]

- 9. chemscene.com [chemscene.com]

The Benzimidazole Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a vast array of biological targets, leading to a broad spectrum of pharmacological activities. This versatility has rendered benzimidazole a "privileged scaffold" in drug discovery, with derivatives developed as anthelmintics, proton pump inhibitors, antihistamines, anticancer agents, and antimicrobials. This in-depth technical guide explores the discovery and history of benzimidazole compounds, providing detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of key signaling pathways and experimental workflows.

Discovery and History: From the 19th Century to Modern Therapeutics

The story of benzimidazole begins in the latter half of the 19th century, a period of fervent activity and foundational discoveries in organic chemistry. The establishment of the structural theory of organic compounds by Kekulé and others in the 1850s and 1860s provided the intellectual framework for chemists to understand and synthesize new molecules. It was within this context that the first benzimidazole derivative was synthesized.

In 1872, Hobrecker reported the synthesis of 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1][2] A few years later, in 1875, Ladenburg independently synthesized benzimidazole derivatives by reacting o-phenylenediamines with carboxylic acids.[3] These early syntheses laid the groundwork for the exploration of this new class of heterocyclic compounds.

A significant advancement in benzimidazole synthesis was the development of the Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid.[4] This method proved to be a versatile and widely applicable route to a variety of 2-substituted benzimidazoles.

The biological significance of the benzimidazole scaffold was not fully appreciated until the mid-20th century. The discovery of the anthelmintic properties of thiabendazole in the early 1960s marked a turning point, ushering in an era of extensive research into the medicinal applications of benzimidazole derivatives.[5] This led to the development of a wide range of clinically successful drugs, solidifying the importance of the benzimidazole core in modern medicine.

Synthetic Methodologies

The synthesis of the benzimidazole core and its derivatives has been the subject of extensive research, leading to the development of numerous synthetic strategies. The classical methods, while still in use, have been supplemented by modern techniques that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Synthetic Methods

The first reported synthesis of a benzimidazole derivative involved the reductive cyclization of 2-nitro-4-methylacetanilide.

-

Reaction Scheme:

This method involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures.

-

General Reaction:

A widely used method that involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid, often under reflux.[4]

-

General Reaction:

Modern Synthetic Approaches

Modern synthetic chemistry has introduced a variety of reagents and techniques to streamline the synthesis of benzimidazoles. These include:

-

Condensation with Aldehydes: Reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent.

-

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

-

Catalytic Methods: The use of various catalysts, including metal catalysts and organocatalysts, to facilitate the cyclization under milder conditions.

Quantitative Data on Biological Activity

The benzimidazole scaffold has been incorporated into a vast number of compounds with a wide range of biological activities. The following tables summarize quantitative data for representative benzimidazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7n | SK-Mel-28 | 2.55 | [6] |

| Compound 7u | SK-Mel-28 | 17.89 | [6] |

| Compound 21 | HepG-2 | 2.82 | [3] |

| Compound 21 | MCF-7 | 5.43 | [3] |

| Compound 21 | PC-3 | 12.59 | [3] |

| Compound 21 | HCT-116 | 4.16 | [3] |

| Compound 21 | Hela | 3.98 | [3] |

| Compound 4b | A549 | 7.34 | [3] |

| Compound 4h | A549 | 4.56 | [3] |

| Compound 9a | HepG-2 | 1.64 | [3] |

| Compound 9a | HCT-116 | 5.00 | [3] |

| Compound 10 | MDA-MB-231 | 0.33 (EGFR IC50) | [3] |

| Compound 13 | MDA-MB-231 | 0.38 (EGFR IC50) | [3] |

| Compound 17a | HepG2 | 1.98 | [3] |

| Bendamustine | Various | Clinically Used | [7] |

| Nocodazole | Various | Experimental | [8] |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 62a | E. coli | 2 | [9] |

| Compound 63a | MRSA | 16 | [9] |

| Compound 63a | E. faecalis | 32 | [9] |

| Compound 63a | E. coli | 4 | [9] |

| Compound 63a | K. pneumoniae | 8 | [9] |